molecular formula C18H18N6O3S B10883269 2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide

2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide

Cat. No.: B10883269
M. Wt: 398.4 g/mol
InChI Key: GZKWYZZZKAWRGI-UHFFFAOYSA-N
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Description

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, pyridyl, and triazolyl groups

Preparation Methods

The synthesis of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Acetyl Intermediate: This step involves the acetylation of 4-methoxyphenyl acetic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Pyridyl Triazole Intermediate: This step involves the cyclization of 4-pyridyl hydrazine with a suitable triazole precursor under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenyl acetyl intermediate with the pyridyl triazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

    Catalysis: The compound serves as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.

Mechanism of Action

The mechanism of action of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes such as tyrosine kinases or proteases by binding to their active sites, thereby blocking their function and preventing cancer cell growth. The triazole and pyridyl groups play a crucial role in the binding affinity and specificity of the compound towards these targets.

Comparison with Similar Compounds

N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can be compared with similar compounds such as:

    N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: This compound shares a similar structure but may have different substituents on the triazole or pyridyl rings, leading to variations in its chemical and biological properties.

    N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: This compound has a different core structure but similar functional groups, resulting in comparable reactivity and applications.

The uniqueness of N’~1~-[2-(4-METHOXYPHENYL)ACETYL]-2-{[5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18N6O3S

Molecular Weight

398.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C18H18N6O3S/c1-27-14-4-2-12(3-5-14)10-15(25)21-22-16(26)11-28-18-20-17(23-24-18)13-6-8-19-9-7-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26)(H,20,23,24)

InChI Key

GZKWYZZZKAWRGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)C3=CC=NC=C3

Origin of Product

United States

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